19-Acetylenic-deoxycorticosterone is classified under the category of synthetic steroid hormones. It is derived from deoxycorticosterone, which is a mineralocorticoid hormone produced in the adrenal cortex. The compound is synthesized through specific chemical modifications aimed at enhancing its biological activity and inhibiting certain enzymatic pathways involved in steroid hormone production.
The synthesis of 19-acetylenic-deoxycorticosterone typically involves several key steps:
For instance, one method described in literature involves the use of specific reagents that facilitate the introduction of the acetylenic group while maintaining the integrity of the steroid structure .
The molecular structure of 19-acetylenic-deoxycorticosterone can be represented as follows:
The structural formula features a steroid backbone with an acetylenic group at the 19-position, which is crucial for its biological activity. The presence of this functional group alters the compound's interaction with enzymes involved in steroid metabolism, particularly inhibiting 19-hydroxylation processes .
19-Acetylenic-deoxycorticosterone primarily acts as a competitive irreversible inhibitor in various enzymatic reactions related to steroid hormone synthesis. One notable reaction involves its interaction with enzymes responsible for converting deoxycorticosterone to 19-nor-deoxycorticosterone:
This inhibition can lead to alterations in blood pressure regulation and electrolyte balance, making it a point of interest in hypertensive studies .
The mechanism of action for 19-acetylenic-deoxycorticosterone involves its role as an inhibitor within the adrenal steroidogenesis pathway. By inhibiting specific cytochrome P450 enzymes, it reduces the production of active mineralocorticoids like aldosterone and 19-nor-deoxycorticosterone. This action can result in decreased sodium retention and reduced blood volume, ultimately leading to lower blood pressure levels.
Research has indicated that this compound can effectively mitigate hypertensive responses in animal models, particularly in salt-sensitive strains .
These properties are essential for understanding how to handle and utilize this compound effectively in both research and potential therapeutic applications.
19-Acetylenic-deoxycorticosterone has several scientific applications:
19-Acetylenic-deoxycorticosterone (CAS 127080-69-7) features a modified pregnane skeleton characterized by a C10-propynyl substitution (─C≡C─H) instead of the conventional methyl group at the C19 position. This acetylenic modification preserves the core steroid framework while introducing a rigid linear moiety. The molecule maintains the standard steroid ring fusion with trans A/B, cis B/C, and trans C/D configurations. Crystallographic analysis suggests the acetylenic group extends perpendicularly to the steroid plane, creating steric interactions that influence receptor binding. The C21 hydroxyacetate group and Δ4-3-keto functionality remain intact, but C19 demethylation eliminates angular crowding, potentially altering metabolic stability [1] [2].
The systematic IUPAC name for this compound is (8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-10-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. Key identifiers and synonyms are consolidated in Table 1.
Table 1: Chemical Identifiers of 19-Acetylenic-Deoxycorticosterone
Category | Identifier |
---|---|
CAS Number | 127080-69-7 |
Molecular Formula | C₂₃H₃₀O₃ |
Molecular Weight | 354.48 g/mol |
Systematic Name | (8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-10-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Common Synonyms | 19-Ethynyldeoxycorticosterone; MDL 29225; 10-(2-Propynyl)-19-nordeoxycorticosterone |
No naturally occurring isomers are documented. The stereochemical specifications at C8, C9, C10, C13, C14, and C17 define the bioactive conformation. Epimerization at any chiral center would disrupt receptor complementarity [1] [2].
19-Acetylenic-deoxycorticosterone displays low water solubility due to high lipophilicity (LogP = 3.70), contrasting with partial aqueous solubility of deoxycorticosterone acetate. It has a density of 1.16 g/cm³ and elevated boiling point (515.3°C at 760 mmHg), attributable to molecular rigidity and dipole interactions. The flash point is 279.5°C, indicating moderate flammability. Crystalline forms exhibit orthorhombic lattices stabilized by keto-carbonyl hydrogen bonding. Storage requires anhydrous conditions at 2–8°C to prevent alkyne hydration or oxidative degradation. The compound remains stable under inert atmospheres but decomposes above 300°C [1] [2].
Synthesis typically begins with deoxycorticosterone (DOC) or progesterone precursors. Key steps:
Table 2: Structural and Property Comparison with Deoxycorticosterone
Property | 19-Acetylenic-Deoxycorticosterone | Deoxycorticosterone (DOC) |
---|---|---|
Molecular Formula | C₂₃H₃₀O₃ | C₂₁H₃₀O₃ |
Molecular Weight | 354.48 g/mol | 330.46 g/mol |
C19 Substituent | ─C≡C─H (linear) | ─CH₃ (angular methyl) |
LogP | 3.70 | 2.88 |
Key Functional Groups | Δ⁴-3-keto, C21-OH, C19-alkyne | Δ⁴-3-keto, C21-OH, C19-methyl |
Melting Point | Not reported | 141–142°C |
The acetylenic group increases molecular volume by ~35 ų and lipophilicity by 0.82 LogP units. DOC’s C19 methyl enables CYP19 aromatization, whereas the alkyne blocks this pathway. Crystallography confirms DOC adopts a more compact conformation (C10–C19 distance: 4.1 Å vs. 5.8 Å in the analog). Electronic differences: the alkyne’s dipole moment (0.8 D) perturbs electrostatic potential at the steroid’s β-face [1] [3] [6].
Comprehensive Compound Nomenclature
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: